molecular formula C32H30F4N2O B8386084 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-[bis(4-fluorophenyl)methyl]piperazine

1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-[bis(4-fluorophenyl)methyl]piperazine

Cat. No. B8386084
M. Wt: 534.6 g/mol
InChI Key: MUPLBKQJHFZWCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04868184

Procedure details

A mixture containing 12.7 g of 2-[bis(4-fluorophenyl)methoxy]ethyl chloride, 8.6 g of 1-[bis(4-fluorophenyl)methyl]piperazine, 6.2 g of powdered anhydrous potassium carbonate and 0.5 g of potassium iodide in 90ml of methyl isobutyl ketone is refluxed for 20 hours while stirring. Aftercooling down, the mixture is evaporated under reduced pressure and water and ethyl ether are added to the residue. The ethereal phase is washed with water, dried over anhydrous magnesium sulfate and evaporated. The crude product is purified on a Kieselgel column by using a 2:1 mixture of benzene and chloroform as eluant. The appropriate fractions are combined, evaporated and the residue is recrystallized from ethanol to give the aimed compound, m.p.: 87°-88° C.
Quantity
12.7 g
Type
reactant
Reaction Step One
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([C:13]2[CH:18]=[CH:17][C:16]([F:19])=[CH:15][CH:14]=2)[O:9][CH2:10][CH2:11]Cl)=[CH:4][CH:3]=1.[F:20][C:21]1[CH:26]=[CH:25][C:24]([CH:27]([C:34]2[CH:39]=[CH:38][C:37]([F:40])=[CH:36][CH:35]=2)[N:28]2[CH2:33][CH2:32][NH:31][CH2:30][CH2:29]2)=[CH:23][CH:22]=1.C(=O)([O-])[O-].[K+].[K+].[I-].[K+]>C(C(C)=O)C(C)C>[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([C:13]2[CH:18]=[CH:17][C:16]([F:19])=[CH:15][CH:14]=2)[O:9][CH2:10][CH2:11][N:31]2[CH2:30][CH2:29][N:28]([CH:27]([C:34]3[CH:39]=[CH:38][C:37]([F:40])=[CH:36][CH:35]=3)[C:24]3[CH:23]=[CH:22][C:21]([F:20])=[CH:26][CH:25]=3)[CH2:33][CH2:32]2)=[CH:4][CH:3]=1 |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
12.7 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C(OCCCl)C1=CC=C(C=C1)F
Name
Quantity
8.6 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C(N1CCNCC1)C1=CC=C(C=C1)F
Name
Quantity
6.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0.5 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
90 mL
Type
solvent
Smiles
C(C(C)C)C(=O)C

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 20 hours
Duration
20 h
CUSTOM
Type
CUSTOM
Details
the mixture is evaporated under reduced pressure and water and ethyl ether
ADDITION
Type
ADDITION
Details
are added to the residue
WASH
Type
WASH
Details
The ethereal phase is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude product is purified on a Kieselgel column
ADDITION
Type
ADDITION
Details
a 2:1 mixture of benzene and chloroform as eluant
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
the residue is recrystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)C(OCCN1CCN(CC1)C(C1=CC=C(C=C1)F)C1=CC=C(C=C1)F)C1=CC=C(C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.